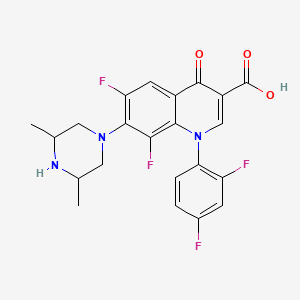![molecular formula C28H46N4S2 B12910981 [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl- CAS No. 653575-27-0](/img/structure/B12910981.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is a complex organic compound with unique structural features It consists of two pyrrole rings connected at the 2-position, with thioamide groups at the 5-position and long nonyl chains attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- typically involves the following steps:
Formation of the Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Pyrrole Rings: The two pyrrole rings are coupled at the 2-position using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of Thioamide Groups: The thioamide groups are introduced by reacting the coupled pyrrole with thiourea under acidic conditions.
Attachment of Nonyl Chains: The final step involves the alkylation of the nitrogen atoms with nonyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide groups can yield the corresponding amines.
Substitution: The nonyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between thioamide groups and biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The thioamide groups are known to interact with various biological targets, making this compound a candidate for drug development.
Industry
Industrially, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- can be used in the production of specialty polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- involves its interaction with specific molecular targets. The thioamide groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nonyl chains enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,2’-Bi-1H-pyrrole]-5,5’-dicarboxamide, N,N’-dinonyl-: Similar structure but with carboxamide groups instead of thioamide groups.
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-diethyl-: Similar structure but with shorter ethyl chains instead of nonyl chains.
Uniqueness
The uniqueness of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- lies in its combination of thioamide groups and long nonyl chains. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
653575-27-0 |
|---|---|
Molekularformel |
C28H46N4S2 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
BDXFFXVHOUGPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)


![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)



